molecular formula C8H6F2O2S B1333254 3-(Difluoromethylthio)benzoic acid CAS No. 4837-24-5

3-(Difluoromethylthio)benzoic acid

Cat. No. B1333254
CAS RN: 4837-24-5
M. Wt: 204.2 g/mol
InChI Key: PMMXGBDANHYUQG-UHFFFAOYSA-N
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Description

“3-(Difluoromethylthio)benzoic acid” is a chemical compound with the molecular formula C8H6F2O2S . It is related to benzoic acid, which is a simple aromatic acid widely used as a food preservative .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethylthio)benzoic acid” consists of a benzoic acid core with a difluoromethylthio group attached at the 3-position .

Scientific Research Applications

1. Thermodynamic Study and Modeling

  • Thermodynamic Behavior: Benzoic acid derivatives like 3-(Difluoromethylthio)benzoic acid are essential for understanding the phase behavior in pharmaceutical processes. Research on benzoic acid and chlorobenzoic acids, using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), aids in modeling aqueous and organic solutions containing these compounds, crucial for pharmaceutical applications (Reschke et al., 2016).

2. Biological and Antibacterial Properties

  • Biological and Antibacterial Activity: Derivatives of benzoic acid, including 3-(Difluoromethylthio)benzoic acid, are known for their diverse biological properties. Studies on 3-hydroxy benzoic acid reveal antimicrobial, antialgal, and other biological properties, which can be relevant for the derivatives of benzoic acid in pharmaceutical and cosmetic industries (Satpute et al., 2018).

3. Food and Cosmetic Applications

  • Usage in Food and Cosmetics: Benzoic acid derivatives are extensively used as preservatives and flavoring agents in food, cosmetic, and pharmaceutical products. The widespread occurrence and use of these compounds raise significant public health considerations (del Olmo et al., 2017).

4. Fluorescence Probes Development

  • Fluorescence Probes: The development of novel fluorescence probes for detecting reactive oxygen species involves benzoic acid derivatives. These probes are critical in biological and chemical applications for studying the roles of highly reactive oxygen species (Setsukinai et al., 2003).

5. Catalytic and Chemical Synthesis

  • Catalytic Applications: Benzoic acid derivatives are used in catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives, representing a significant advancement in the field of green chemistry and sustainable engineering (Wang et al., 2017).

6. Spectroscopic Studies

  • Spectroscopic Analysis: Spectroscopic techniques like FT-IR, NMR, and UV–Visible spectroscopy are used for characterizing benzoic acid derivatives. These techniques aid in understanding the structure and properties of compounds like 3-(Difluoromethylthio)benzoic acid for various applications (Aydın et al., 2010).

7. Environmental and Ecotoxicity Studies

  • Environmental Impact and Ecotoxicity: The electrochemical oxidation of benzoic acid derivatives in water and their environmental impact is a significant area of research. Understanding the reaction by-products and ecotoxicity is crucial for assessing the environmental safety of these compounds (Velegraki et al., 2010).

properties

IUPAC Name

3-(difluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMXGBDANHYUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378920
Record name 3-(Difluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethylthio)benzoic acid

CAS RN

4837-24-5
Record name 3-(Difluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethylthio)benzoic acid
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